Dipentaerythrityl hexacaprylate
Description
Structure
2D Structure
Properties
CAS No. |
82735-99-7 |
|---|---|
Molecular Formula |
C58H106O13 |
Molecular Weight |
1011.5 g/mol |
IUPAC Name |
[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3 |
InChI Key |
JPDHZHZDXCSZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathway Investigations
Esterification Mechanisms of Dipentaerythritol (B87275) with Caprylic and Capric Acids
The formation of Dipentaerythrityl hexacaprylate occurs through the esterification of dipentaerythritol's six hydroxyl groups with caprylic acid (octanoic acid) and/or capric acid (decanoic acid). This reaction is a reversible equilibrium process where water is formed as a byproduct. To drive the reaction toward the formation of the hexa-ester, the continuous removal of water is essential.
Kinetic and Thermodynamic Studies of Esterification Reactions
The esterification of polyols like dipentaerythritol is a complex process involving a series of consecutive and parallel reactions, leading to the formation of mono-, di-, tri-, and progressively higher esters. researchgate.net Kinetic studies on the esterification of the related polyol, pentaerythritol (B129877), with carboxylic acids such as caproic acid, reveal that the reaction follows a consecutive parallel scheme. mdpi.com The reaction rates for the sequential replacement of hydroxyl (OH) groups are highest for the formation of the monoester and decrease with subsequent ester formations. researchgate.net
For the thermal esterification of pentaerythritol with caproic acid at 170°C with an excess of the acid, the reaction can be modeled using effective first-order rate constants for each step. researchgate.net The activation energies for the esterification of rosin (B192284) with pentaerythritol have been found to range from 65.81 to 129.13 kJ/mol. mdpi.comdntb.gov.ua Studies on the esterification of caprylic acid with ethylene (B1197577) glycol found an activation energy of 53 ± 3 kJ/mol. ucr.ac.cr It has also been noted that the activation energy of esterification tends to increase with a longer and more branched carboxylic acid chain. researchgate.net
| Parameter | Value Range | Context |
| Reaction Model | Consecutive-Parallel Reactions | Formation of mono-, di-, tri-, up to hexa-esters. researchgate.net |
| Kinetic Order | Second-Order | Typically proposed for the esterification of fatty acids with polyols. mdpi.com |
| Activation Energy (Ea) | 65.81 - 129.13 kJ/mol | For the esterification of pentaerythritol with rosin. mdpi.comdntb.gov.ua |
| Activation Energy (Ea) | 53 ± 3 kJ/mol | For the esterification of caprylic acid with ethylene glycol. ucr.ac.cr |
This table presents kinetic data for the esterification of polyols, providing insights into the synthesis of this compound.
Influence of Catalyst Systems on Reaction Efficiency and Selectivity
Catalysts are crucial for increasing the reaction rate and influencing the final product distribution. Both homogeneous and heterogeneous catalysts are employed in the synthesis of dipentaerythritol esters.
Homogeneous Catalysts:
Acid Catalysts : Conventional acid catalysts like p-toluenesulfonic acid are effective but can lead to darker colored products, necessitating additional purification steps. nih.govajgreenchem.com
Organotin Catalysts : Compounds such as stannous oxalate, monobutyltin (B1198712) oxide, and dibutyltin (B87310) oxide are widely used. vestachem.com These catalysts typically require higher reaction temperatures (above 200°C) compared to strong acid catalysts. vestachem.com However, they offer significant advantages, including the minimization of side reactions, resulting in products with better color and odor. vestachem.com Furthermore, they are non-corrosive to equipment, and the final product does not require extensive purification to remove catalyst residues. vestachem.comgoogleapis.com Organotin catalysts like Fascat 2003 have demonstrated high fatty acid conversion and selectivity towards fully esterified products. nih.gov
Heterogeneous (Solid Acid) Catalysts:
Metal Oxides and Mixed Oxides : Solid catalysts such as stannous oxide, sodium aluminate, and magnesium oxide offer high selectivity. google.com They prevent the carbonization of the polyol at high temperatures, leading to a lighter-colored product with fewer byproducts. google.com A key advantage of solid catalysts is their easy removal from the reaction mixture by simple filtration, and they can often be recycled. google.commdpi.com
Superacids : Catalysts like ZrO2–Al2O3/SO42− have been used for pentaerythritol ester synthesis, achieving high yields (over 99%), though this often requires a large excess of fatty acid. nih.gov
| Catalyst Type | Examples | Temperature | Advantages | Disadvantages |
| Homogeneous Acid | p-toluenesulfonic acid | ~160-200°C nih.gov | Effective | Can cause product discoloration; difficult to remove. nih.govgoogle.com |
| Homogeneous Organotin | Fascat 2003, Butyl stannic oxide | >200°C vestachem.com | High selectivity; good product color; non-corrosive; no removal needed. nih.govvestachem.comgoogle.com | Higher temperature required. vestachem.com |
| Heterogeneous Solid Acid | SnO, MgO, NaAlO₂ | 180-260°C google.com | High selectivity; light product color; easily removed by filtration; recyclable. google.com | May require specific reaction conditions. |
| Heterogeneous Superacid | ZrO₂–Al₂O₃/SO₄²⁻ | Not specified | High conversion rates (>99%). nih.gov | Often requires a large excess of fatty acid. nih.gov |
This table compares different catalyst systems used in the synthesis of polyol esters like this compound.
Role of Solvent Systems in Esterification Processes
The choice of solvent or the use of a solvent-free system significantly impacts the esterification process.
Solvent-Assisted Synthesis : Solvents like toluene (B28343) or xylene can be used as an azeotroping agent. nih.govajgreenchem.com The solvent forms an azeotrope with the water produced during the reaction, facilitating its continuous removal via distillation. ajgreenchem.com This process shifts the reaction equilibrium towards the product side, driving the reaction to completion and often increasing selectivity by maintaining a uniform reaction temperature. bohrium.com
Solvent-Free Synthesis : Industrial-scale synthesis is often performed without a solvent to maximize reactor volume and avoid the costs and environmental impact associated with solvent use and recovery. csic.es In these systems, the removal of water is achieved by operating at high temperatures, typically above 150°C, and often under vacuum. nih.gov
Optimization of Process Parameters for Targeted Ester Compositions
Achieving a high yield of the desired hexa-ester requires careful control over various process parameters, including reactant ratios, temperature, and pressure.
Effects of Reactant Molar Ratios on Product Distribution
The molar ratio of the carboxylic acid to the hydroxyl groups of dipentaerythritol is a critical factor in determining the final product composition. To favor the formation of the fully substituted this compound and minimize the presence of partially esterified products, an excess of the fatty acid is typically used.
For the synthesis of a dipentaerythritol hexa-ester with isononanoic acid, a weight ratio of dipentaerythritol to the acid of 1:6.3 to 1:7.2 is recommended. google.com In the synthesis of pentaerythritol tetraoleate, a 10% molar excess of the fatty acid was found to be effective. nih.gov Similarly, for the transesterification of palm oil methyl ester with pentaerythritol, an optimal molar ratio of 4.5:1 (POME to PE) was identified. ugm.ac.id Using an equimolar ratio of fatty acid to hydroxyl groups can also yield high conversion, resulting in a product with over 91 wt% tetraester in the case of pentaerythritol. nih.gov
Temperature and Pressure Control in Industrial and Laboratory Synthesis
Temperature and pressure are key parameters for controlling the reaction rate and ensuring the efficient removal of the water byproduct.
Temperature : The esterification of polyols like dipentaerythritol requires high temperatures, often initiated above 150°C due to the high melting points of the polyols and their low solubility in fatty acids. nih.gov Industrial processes for dipentaerythritol hexa-ester synthesis are typically conducted at temperatures ranging from 180°C to 260°C. google.com A two-stage temperature profile may be employed, for example, starting at 130-160°C for 2-4 hours, followed by heating to 160-195°C for another 2-4 hours. google.com
Pressure : To facilitate the removal of water and drive the reaction to completion, the synthesis is frequently carried out under reduced pressure (vacuum). In the production of pentaerythritol esters from palm kernel oil, a vacuum pressure of 0.05 mbar was used during the final purification step to remove excess fatty acids. researchgate.net For the synthesis of dipentaerythritol hexa-ester, a vacuum of around 50-80 Pa is applied during the de-acidification step that follows the main reaction. google.com
| Parameter | Laboratory/Industrial Range | Purpose |
| Temperature | 180°C - 260°C google.com | To increase reaction rate and overcome reactant insolubility. nih.gov |
| Pressure | 0.05 mbar - 80 Pa (Vacuum) google.comresearchgate.net | To continuously remove water and excess reactants, driving the reaction equilibrium forward. google.com |
| Reaction Time | 7 - 14 hours google.com | To allow the reaction to proceed to completion. |
This table summarizes the typical temperature and pressure conditions for the synthesis of Dipentaerythritol hexacaprylate.
Continuous Flow Synthesis Approaches (e.g., Microchannel Reactors)
The synthesis of polyol esters, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry, particularly utilizing microchannel reactors. This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. riken.jpgoogle.com
In the context of polyol ester production, continuous flow systems can significantly intensify the esterification process. For instance, the use of microreactors has been shown to dramatically reduce reaction times for the synthesis of polyether polyols, achieving high conversion rates in minutes as opposed to hours in batch reactors. researchgate.netrsc.org This is largely attributed to the high surface-area-to-volume ratio in microchannels, which facilitates rapid heating and efficient mixing of reactants.
Key Advantages of Continuous Flow Synthesis for Polyol Esters:
| Feature | Advantage | Scientific Rationale |
| Enhanced Heat Transfer | Prevents localized overheating and side reactions. | High surface-area-to-volume ratio in microreactors. |
| Precise Temperature Control | Optimizes reaction kinetics and product selectivity. | Automated control systems integrated with the flow reactor. |
| Rapid Mixing | Increases reaction rates and improves product homogeneity. | Short diffusion distances within microchannels. |
| Improved Safety | Smaller reaction volumes minimize risks associated with exothermic reactions. | Reduced inventory of hazardous materials at any given time. |
| Scalability | Easier to scale up production by numbering-up reactors. | Modular nature of microreactor systems. |
Stereochemical Considerations in Dipentaerythrityl Ester Synthesis
Dipentaerythritol itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, the direct esterification with a non-chiral carboxylic acid like caprylic acid does not inherently introduce chiral centers into the this compound molecule. Therefore, under standard synthesis conditions, the product is not expected to exhibit stereoisomerism.
However, the field of enzymatic catalysis offers possibilities for introducing stereoselectivity in the synthesis of esters. arkat-usa.org Lipases, for example, are known to catalyze esterification reactions with high regioselectivity and, in the case of chiral substrates or catalysts, enantioselectivity. arkat-usa.orgnih.gov While research on the enzymatic synthesis of this compound is not extensively documented, studies on other polyol esters have demonstrated the potential of enzymes to control the esterification process. mdpi.comnih.gov
For instance, immobilized lipase (B570770) from Candida antarctica (Novozym 435) is a widely used biocatalyst for the synthesis of sugar-based fatty acid esters and other polyol esters. mdpi.com The enzyme's active site can selectively bind to specific hydroxyl groups on the polyol, leading to a more controlled and potentially regioselective esterification. This could be particularly relevant if a partial esterification of dipentaerythritol were desired. In the case of complete esterification to form the hexaester, the primary benefit of enzymatic synthesis would lie in the milder reaction conditions and potentially higher purity of the final product, avoiding the harsh conditions of chemical catalysis that can lead to side reactions. mdpi.com
Advanced Purification and Separation Techniques for Complex Ester Mixtures
The crude product from the synthesis of Dipentaerythritol Hexacaprylate is a complex mixture containing the desired hexaester, partially esterified products, unreacted raw materials, and catalyst residues. Achieving high purity requires advanced purification techniques.
Distillation and Extraction Methodologies
High Vacuum Distillation: Due to the high molecular weight and consequently high boiling point of this compound, traditional distillation methods are unsuitable as they would require temperatures that could lead to thermal decomposition. High vacuum distillation, including molecular distillation and wiped-film evaporation, is therefore employed. researchgate.net By significantly reducing the pressure, the boiling point of the ester is lowered, allowing for its separation from more volatile impurities like unreacted caprylic acid and from non-volatile residues. This technique is crucial for producing high-purity polyol esters for applications such as lubricants. researchgate.netozkoseoglu.net
Solvent Extraction: Liquid-liquid extraction can be used as a preliminary purification step. For instance, washing the crude ester mixture with an alkaline solution can neutralize and remove acidic catalysts and unreacted carboxylic acids. rsc.org Subsequent washing with water removes residual salts and other water-soluble impurities.
Chromatographic Separation for Purity Enhancement
For applications requiring the highest purity, chromatographic techniques are indispensable.
Preparative Liquid Chromatography (PLC): Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying high-molecular-weight esters. uni-mainz.denrel.gov Both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase, which would effectively separate the non-polar hexaester from more polar, partially esterified intermediates. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, is also a viable option. uni-mainz.demdpi.com
Mixed-Mode Chromatography: For very complex mixtures, mixed-mode or multimodal chromatography, which utilizes a stationary phase with multiple interaction modes (e.g., ion-exchange and hydrophobic), can offer superior separation capabilities. thermofisher.combio-rad.comsartorius.com This technique can simultaneously separate compounds based on differences in both their polarity and charge, providing enhanced resolution. thermofisher.com
Typical Chromatographic Parameters for Polyol Ester Purification:
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel, Alumina | C18, C8 bonded silica |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Methanol/Water or Acetonitrile/Water gradient |
| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD) | UV (if chromophores are present), RI, ELSD |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comdntb.gov.ua
Renewable Feedstock Utilization
A key aspect of greening the synthesis of Dipentaerythritol Hexacaprylate is the use of renewable feedstocks for its constituent parts: dipentaerythritol and caprylic acid.
Bio-based Caprylic Acid: Caprylic acid (octanoic acid) can be produced from renewable resources through various biotechnological and chemical routes. Fermentation processes using engineered microorganisms can convert sugars from biomass into medium-chain fatty acids, including caprylic acid. nacatsoc.orgmdpi.com Additionally, catalytic upgrading of biomass-derived platform chemicals is an active area of research for the production of valuable fatty acids. nacatsoc.orgmdpi.com The use of bio-based caprylic acid in the synthesis of lubricants is a growing trend, driven by the desire for more sustainable products. chaincraft.commaintonia.com
Life Cycle Assessment (LCA): The environmental benefits of using renewable feedstocks can be quantified through Life Cycle Assessment (LCA). LCA studies on the production of bio-based polyols have shown significant reductions in greenhouse gas emissions and fossil resource depletion compared to their petrochemical counterparts. lndb.lvresearchgate.netrsc.orgethz.ch While a specific LCA for this compound from fully renewable sources is not widely published, the trends observed for other bio-based polyols suggest a favorable environmental profile. researchgate.netresearchgate.net
Sustainable Catalyst Development
The industrial synthesis of this compound and other polyol esters has traditionally relied on homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid. While effective in driving the esterification reaction, these catalysts present significant downstream processing challenges, including corrosion, difficulty in separation from the product mixture, and the generation of substantial waste streams. In alignment with the principles of green chemistry, recent research has focused on the development of sustainable catalysts that are not only efficient but also reusable, non-corrosive, and environmentally benign.
The primary thrust in this area has been the innovation of heterogeneous solid acid catalysts. These catalysts offer the distinct advantage of being easily separable from the reaction medium through simple filtration, which allows for their recovery and reuse over multiple reaction cycles. This reusability significantly reduces catalyst consumption and waste generation. A notable example involves the synthesis of dipentaerythritol hexa-isononanoate, a structurally similar polyol ester, using solid catalysts like stannous oxide, sodium aluminate, or magnesium oxide. google.com In this process, the catalyst is used in small quantities (0.04-0.15% of total reactant weight) and can be effectively recovered post-reaction. google.com
Further advancements include the design of supported composite acid catalysts. These materials, which might consist of a heteropoly acid and a sulfonic acid group on a mesoporous support like silica, exhibit high acidity and catalytic activity. patsnap.com This enhanced activity can lead to shorter reaction times and improved esterification efficiency. patsnap.com Similarly, sulfonic acid groups have been successfully functionalized onto various supports, including biopolymers like chitosan (B1678972) and glycerol-based carbons, to create stable and reusable catalysts for esterification reactions. eurjchem.commdpi.com Research on sulfonic acid-modified ion exchange resins for similar ester syntheses has demonstrated remarkable stability, with the catalyst maintaining high conversion rates for up to 10 consecutive cycles. dntb.gov.ua Another innovative approach involves repurposing industrial waste, such as spent fluid catalytic cracking (FCC) catalyst, as a low-cost and reusable acid catalyst for ester synthesis. researchgate.net
Enzymatic catalysis represents another frontier in the sustainable synthesis of polyol esters. Lipases, particularly immobilized variants like Candida antarctica lipase B (CALB), have been employed to catalyze the esterification of polyols in solvent-free systems. nih.govnih.gov This biocatalytic route operates under milder conditions compared to traditional chemical catalysis, often leading to higher selectivity and fewer byproducts. The enzyme's ability to be recycled for multiple batches is a key sustainable feature, although factors like thermal stability and cost remain important considerations for industrial scale-up. nih.govmdpi.com
Organometallic compounds, specifically tin-based catalysts such as stannous oxide and stannous oxalate, have also been investigated as a low-pollution alternative. These catalysts have demonstrated high conversion rates, exceeding 99.5%, in the esterification of pentaerythritol with various C4-C10 saturated fatty acids, which are structurally related to caprylic acid. google.com The high yield and quality of the resulting product, coupled with simpler post-reaction treatment, underscore their potential as a more sustainable option compared to conventional mineral acids. google.com
The table below summarizes key research findings in the development of sustainable catalysts for the synthesis of dipentaerythritol esters and related polyol esters.
Table 1: Research Findings on Sustainable Catalysts for Polyol Ester Synthesis
| Catalyst Type | Specific Catalyst Example | Substrates | Key Reaction Conditions | Achieved Yield / Conversion | Reusability / Sustainable Aspects |
| Solid Acid | Stannous Oxide / Sodium Aluminate | Dipentaerythritol & Isononanoic Acid | Catalyst: 0.04-0.15 wt% | Not specified | Heterogeneous, reusable catalyst. google.com |
| Solid Acid | Sulfonic Acid-Modified Resin | Pentaerythritol & Carboxylic Acids | Temp: 110 °C, Time: 10 h | 85% Yield | Reusable for up to 10 cycles with >90% conversion. dntb.gov.ua |
| Solid Acid | Glycerol-based SO₃H-Carbon | Pentaerythritol & Aldehydes | Temp: 80 °C | Excellent Yields | Recyclable for 5 cycles without deactivation. eurjchem.com |
| Solid Acid | Chitosan-SO₃H | Caprylic Acid & Methanol | Temp: 60 °C, Time: 4 h | ~83% Conversion | Biopolymer-based support; stable after the second batch run. mdpi.com |
| Composite Acid | Phosphotungstic Acid & p-Toluenesulfonic Acid | Dipentaerythritol & Acrylic Acid | Not specified | High Yield | Environmentally friendly, high activity, good selectivity. google.com |
| Organometallic | Tin-based catalysts (e.g., Stannous Oxide) | Pentaerythritol & C4-C10 Fatty Acids | Not specified | >99.5% Conversion | High product yield, low pollution, simple after-treatment. google.com |
| Enzymatic | Immobilized Lipase | Trimethylolpropane & Levulinic Acid | Temp: 90 °C, Time: 72 h | >99% Conversion | Solvent-free system; enzyme recyclable for five cycles. nih.gov |
Material Science and Formulation Interactions
Rheological Behavior and Viscosity Modulation in Diverse Formulations
The ability of dipentaerythrityl hexacaprylate to control the viscosity and flow properties of formulations is a key aspect of its utility. cosmileeurope.eudeascal.com It is often employed to achieve a desired consistency and texture in products like creams, lotions, and gels. cosmileeurope.euquadragroup.store
In the context of formulation science, understanding the rheological behavior of ingredients is crucial. Many cosmetic and pharmaceutical formulations are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Two important phenomena in this regard are shear thinning (pseudoplasticity) and shear thickening (dilatancy). specialchem.comuomustansiriyah.edu.iq
Shear Thinning: This is characterized by a decrease in viscosity as the shear rate increases. specialchem.comutc.edu For a topical product, this means it appears thick in the container but spreads easily upon application to the skin, as the act of rubbing introduces shear. Many cosmetic gels exhibit this property, allowing for a product that is stable in its packaging but applies smoothly. americanpharmaceuticalreview.com
Shear Thickening: In contrast, shear thickening fluids become more viscous as the shear rate increases. uomustansiriyah.edu.iqutc.edu
A hypothetical representation of how this compound might influence the viscosity of a formulation at different shear rates is presented in the interactive table below.
In gel formulations, which are often based on a polymer network, this compound can be incorporated to modify the texture and feel. quadragroup.storeknowde.com The interaction between the ester and the gelling agent can lead to different rheological behaviors, influencing the product's application properties. mdpi.comnih.gov For instance, in a study on diclofenac (B195802) topical gels, the rheological properties were found to be crucial for the product's performance, including its ability to spread and remain on the skin. americanpharmaceuticalreview.com
Interfacial Phenomena and Emulsification Mechanisms
The behavior of this compound at the interface between different phases, particularly oil and water, is fundamental to its function as an emulsifier and stabilizer. phytoaxia.compaulaschoice.com.au
Emulsification is the process of dispersing one liquid into another immiscible liquid, and a key factor in this process is the reduction of interfacial tension (IFT) between the two phases. mdpi.comrsc.org Surfactants and emulsifiers, like this compound, work by positioning themselves at the oil-water interface, thereby lowering the energy required to create new droplets and form an emulsion. cosmileeurope.euucl.ac.uk
The chemical structure of this compound, with its ester groups, gives it an amphipathic nature, meaning it has both hydrophilic (water-loving) and lipophilic (oil-loving) parts. This allows it to effectively reduce the IFT between oil and water. cosmileeurope.eu While specific IFT values for this compound were not found in the search results, it is known to be a component in emulsions with low interfacial tension. google.com The reduction in IFT is a critical factor in achieving fine and stable emulsions. mdpi.comrsc.org
The following table illustrates the hypothetical effect of increasing concentrations of this compound on the interfacial tension between a model oil and water system.
Beyond simply enabling the formation of an emulsion, this compound also contributes to its long-term stability. phytoaxia.compaulaschoice.com.au It helps to prevent the dispersed droplets from coalescing and the two phases from separating over time. This stabilizing effect is achieved through the formation of a protective film around the droplets. phytoaxia.comdeascal.com
This film acts as a physical barrier, preventing the droplets from coming into direct contact and merging. The effectiveness of this stabilization depends on various factors, including the concentration of the emulsifier, the nature of the oil and water phases, and the presence of other stabilizing agents. nih.govrsc.org
Film-Forming Capabilities and Surface Wetting Characteristics
This compound is also recognized for its ability to form a film on surfaces, which is a desirable property in many cosmetic and personal care applications. phytoaxia.comquadragroup.storeknowde.com
When applied to the skin, for example, it can create a thin, non-occlusive film that helps to lock in moisture and provide a smooth, soft feel. phytoaxia.comdeascal.com This film-forming property also contributes to the substantivity of a product, meaning its ability to remain on the skin for an extended period.
Surface wetting is another important characteristic related to the performance of formulations. It refers to the ability of a liquid to spread over a solid surface. aalto.firesearchgate.net The surface tension of the formulation and the surface energy of the substrate are key factors influencing wetting. By reducing the surface tension of a formulation, this compound can improve its wetting and spreading characteristics on the skin. google.com This leads to a more even application and better coverage of the product.
Quantification of Film Integrity and Adhesion
This compound is utilized in formulations for its film-forming properties. lesielle.com When applied, it helps to create a continuous, non-sticky film on the skin's surface. lehvoss.it This film contributes to the product's ability to provide a soft and smooth after-feel. paulaschoice.compaulaschoice.com The integrity of this film is crucial for its performance, particularly in applications requiring water resistance, such as sunscreens, or long-wear properties in makeup. nivea.com.ng
Dynamics of Spreading and Surface Coverage
In formulations, this compound contributes to a product's texture, providing a smooth and silky feel. lehvoss.it It is often included in oil-in-water emulsions to ensure good spreadability and a pleasant skin feel. incidecoder.com The ability of this ingredient to spread effectively helps in achieving a more even skin surface by filling in minor imperfections, which is advantageous in products like primers and foundations. deascal.com
Solubilization Mechanisms for Lipophilic Compounds
This compound functions as an effective solubilizing agent for lipophilic (oil-soluble) compounds. knowde.comjustia.com Its chemical structure, derived from fatty acids, allows it to readily dissolve other oils and oil-soluble ingredients, which is essential for creating stable and uniform cosmetic and pharmaceutical formulations. deascal.comgoogle.com This property is crucial for incorporating various active ingredients that are not soluble in water.
The solubilizing capability of this compound is also leveraged in the creation of complex formulations where multiple lipophilic components need to be integrated without crystallization or separation. google.com
Efficacy in Dissolving Active Pharmaceutical Ingredients and Cosmetic Actives
This compound is utilized for its ability to dissolve a variety of active ingredients in both pharmaceutical and cosmetic applications. justia.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com In cosmetics, it serves as a solvent for numerous compounds, including UV filters like Butyl Methoxydibenzoylmethane and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, which are essential for sun protection. nivea.com.ng It also helps to solubilize other cosmetic actives, promoting their absorption into the skin. gdsoyoung.com
Its efficacy extends to its use in dispersing pigments in color cosmetics and solubilizing fragrances. lehvoss.itgoogle.com While specific data on the maximum solubility of various actives in this compound is proprietary to formulators, its widespread use in products containing ingredients like vitamins, antioxidants, and peptides underscores its versatility as a solvent. justia.comgoogle.comblogspot.comgoogle.com
Interaction with Silicone-Based Systems
This compound exhibits favorable interactions with silicone-based systems. It is compatible with silicones like dimethicone and is sometimes used in conjunction with them to achieve a desired sensory profile and enhance product performance. nivea.com.ngblogspot.com In some formulations, it can act as a solubilizer for silicones, which is particularly useful in creating sunscreens and makeup products with a light, non-greasy feel. lehvoss.it
The combination of this compound with silicones can result in formulations with improved slip and a silky after-feel. For instance, it can be found in products alongside silicone derivatives like Cetyl PEG/PPG-10/1 Dimethicone to provide emollience and a smooth application. nivea.com.ng
Research on Blend Characteristics and Synergistic Effects in Multi-Component Systems
Research and formulation science have shown that this compound often exhibits synergistic effects when blended with other ingredients. incidecoder.com It is frequently combined with other esters, such as Tridecyl Stearate and Tridecyl Trimellitate, to create blends that mimic the textural properties of mineral oil while providing a rich, non-sticky, and long-lasting silky feel. nivea.com.ngniveausa.comincidecoder.comincidecoder.com
These blends are designed to optimize the sensory experience of the product and enhance its performance. The synergy between these components allows for the creation of formulations with a desirable texture and feel that might not be achievable with a single ingredient.
Optimization of Lipid Mixtures for Enhanced Performance
The optimization of lipid mixtures containing this compound is a key aspect of cosmetic and pharmaceutical formulation. By carefully selecting the types and ratios of different lipids, formulators can fine-tune the properties of the final product, such as its moisturizing capabilities, spreadability, and skin feel. gdsoyoung.com
Below is a table summarizing the functional synergies of this compound in lipid mixtures:
| Interacting Ingredient Category | Synergistic Effect | Resulting Formulation Benefit |
| Other Esters (e.g., Tridecyl Stearate, Tridecyl Trimellitate) | Mimics the textural properties of mineral oil. incidecoder.comincidecoder.com | Rich, non-sticky, long-lasting silky feel. nivea.com.ngniveausa.com |
| Silicones (e.g., Dimethicone) | Enhances slip and provides a silky after-feel. lehvoss.itnivea.com.ng | Improved spreadability and a light, non-greasy texture. lehvoss.it |
| Waxes (e.g., Tribehenin) | Reduces crystallization and rigidity of the wax structure. google.com | Softer product texture and enhanced skin-softening properties. google.com |
Interplay with Polymeric Additives in Formulations
This compound is a versatile hexaester that plays a crucial role in modifying the properties of formulations containing polymeric additives. Its primary functions are as a plasticizer and a film-forming agent, enhancing the physical and aesthetic characteristics of the final product. lesielle.comspecialchem.com The interaction of this compound with polymers is fundamental to achieving desired performance in various applications, from industrial plastics to personal care products. ontosight.aispecialchem.com
As a plasticizer, this compound increases the flexibility and workability of a material. specialchem.com It achieves this by embedding itself between the polymer chains, reducing the intermolecular forces and consequently lowering the glass transition temperature (Tg) of the polymer. ontosight.ai This effect is particularly significant in rigid polymers like Polyvinyl Chloride (PVC), where the addition of a plasticizer like this compound can transform a hard and brittle material into a soft and pliable one, suitable for applications such as cables and flooring. ontosight.ai
The compatibility of this compound with various polymers is a key factor in its utility. It demonstrates good compatibility with a range of cosmetic oils and silicones. stearinerie-dubois.com In cosmetic formulations, it is often used in conjunction with other polymeric ingredients to create specific textures and performance attributes. specialchem.comincidecoder.com For instance, it can act as a film former, creating a thin, non-sticky, and water-resistant layer on the skin, which contributes to a long-lasting, velvety feel in products like foundations and body creams. lesielle.comspecialchem.com
Research into polymer blending illustrates how the addition of plasticizing agents and other polymers can be used to tailor the mechanical properties of a material. While specific data for this compound is often proprietary, the principles of its interaction can be understood from studies on similar polymer systems. The inclusion of a plasticizing agent generally leads to a decrease in tensile strength and modulus, while significantly increasing the elongation at break, indicating enhanced flexibility.
The following table demonstrates the typical effects observed when a plasticizing polymer is blended with a more rigid polymer, which is analogous to the function of this compound in a polymer matrix.
Table 1: Illustrative Impact of Plasticizing Additives on Polymer Blend Mechanical Properties This table is a representative illustration based on general findings in polymer science and does not represent specific testing of this compound.
| Property | Polymer A (Rigid) | Polymer A with 10% Plasticizing Additive | Polymer A with 20% Plasticizing Additive |
| Tensile Modulus (MPa) | 2500 | 2000 | 1500 |
| Tensile Strength (MPa) | 50 | 40 | 30 |
| Elongation at Break (%) | 5 | 50 | 150 |
| Glass Transition Temp. (Tg °C) | 100 | 85 | 70 |
The data illustrates a clear trend: as the concentration of the plasticizing component increases, the material becomes less rigid (lower modulus and tensile strength) and significantly more ductile (higher elongation at break). mdpi.commanchester.ac.uk This is a direct result of the plasticizer interfering with the rigid polymer chain network, allowing for greater movement and flexibility.
Furthermore, in cosmetic emulsions, this compound functions as a viscosity controller and an emulsifier, helping to stabilize the mixture of oil and water phases and achieve the desired product consistency. specialchem.comspecialchem.com It contributes to a rich, yet non-tacky skin feel, making it a valuable component in creams and lotions. specialchem.comulprospector.com
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis for Structural Conformation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the purity of Dipentaerythrityl hexacaprylate. These methods probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. vanderbilt.edu For this compound, ¹H NMR and ¹³C NMR are particularly informative. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
In the analysis of this compound, specific chemical shifts in the NMR spectrum correspond to the different parts of the molecule: the protons of the dipentaerythrityl core and the protons of the six caprylate (hexanoate) chains. Overlapping signals, a common challenge in the NMR analysis of large molecules with repeating units, can be addressed using advanced techniques like two-dimensional NMR (e.g., COSY) or by analyzing the spectra at different temperatures. uzh.ch
Key Expected ¹H NMR Spectral Features for this compound:
Signals corresponding to the methylene (B1212753) protons (-CH₂-) of the dipentaerythrityl core.
A complex set of signals for the aliphatic protons of the caprylate chains, including the α-methylene protons adjacent to the carbonyl group, the β-methylene protons, and the terminal methyl protons.
Key Expected ¹³C NMR Spectral Features for this compound:
Resonances for the quaternary and methylene carbons of the dipentaerythrityl core.
Signals for the carbonyl carbon of the ester groups.
A series of signals for the different methylene carbons and the terminal methyl carbon of the caprylate chains.
The purity of a sample can be assessed by the absence of unexpected peaks, which might indicate the presence of residual starting materials, byproducts, or other impurities.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, there must be a change in its polarizability. edinst.comyoutube.com
For this compound, the IR spectrum is expected to show strong absorption bands characteristic of its ester functional groups.
Characteristic IR Absorption Bands for this compound:
A strong C=O stretching vibration from the ester carbonyl groups, typically appearing in the region of 1735-1750 cm⁻¹.
C-O stretching vibrations from the ester linkage.
C-H stretching and bending vibrations from the aliphatic chains.
Raman spectroscopy can provide complementary information, particularly for the non-polar C-C and C-H bonds in the aliphatic chains. nih.gov Both techniques, often used in conjunction with multivariate data analysis, are valuable for quality control, allowing for rapid and non-destructive analysis. nih.govrsc.org
Chromatographic Techniques for Component Identification and Quantification
Chromatography is a powerful separation technique used to identify and quantify the individual components of a mixture. etamu.edu For a compound like this compound, which is a hexaester of dipentaerythritol (B87275) and caprylic acid, chromatographic methods are essential to verify its composition and purity. ewg.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com In the analysis of this compound, the sample is first vaporized and separated based on the boiling points and polarities of its components in the gas chromatograph. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. etamu.edu
GC-MS can be used to:
Identify and quantify any residual starting materials, such as dipentaerythritol and caprylic acid.
Detect and identify any byproducts formed during the esterification reaction, such as mono-, di-, tri-, tetra-, or penta-esters of dipentaerythritol.
Analyze for the presence of other fatty acid esters if the caprylic acid used was not pure.
The retention time from the GC helps to separate the components, while the mass spectrum provides a fingerprint for their identification. thermofisher.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly well-suited for non-volatile or thermally sensitive compounds. nih.gov In the context of this compound, which has a high molecular weight and low volatility, HPLC is often a more appropriate analytical method than GC.
Different HPLC modes can be employed for its analysis:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. It can effectively separate this compound from more polar impurities.
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase and can also be used for separation based on polarity.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a variant of normal-phase chromatography and is useful for separating polar compounds. nih.gov
HPLC, often coupled with a mass spectrometer (LC-MS), allows for the quantification of this compound and the identification of any non-volatile impurities. researchgate.net
Thermal Analysis for Phase Transition and Stability Studies
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. mooreanalytical.com For this compound, these methods provide valuable information about its thermal stability, melting behavior, and decomposition profile.
Simultaneous Thermal Analysis (STA) , which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is particularly useful. netzsch.com This allows for the simultaneous measurement of mass changes and heat flow, providing a more comprehensive understanding of the thermal events. netzsch.comiitk.ac.in
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mooreanalytical.com For this compound, DSC can determine:
Melting point and melting range.
Heat of fusion.
Glass transition temperature.
Crystallization temperature and enthalpy.
Thermal stability. mooreanalytical.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. mooreanalytical.com TGA is used to determine:
The decomposition temperature of this compound.
Its thermal stability in different atmospheres (e.g., inert or oxidative).
The presence of volatile impurities or residual solvents.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mt.com In the context of cosmetic ingredients like this compound, DSC is instrumental in determining key physical characteristics such as melting point, crystallization behavior, and phase transitions. mt.comnetzsch.com This information is vital for formulators to predict the stability of the ingredient during processing and storage, and its sensory profile in the final product.
While specific, publicly available DSC thermograms for pure this compound are not prevalent in scientific literature, a hypothetical analysis can illustrate the expected findings for a cosmetic ester of this nature. A typical DSC curve would be generated by heating a small sample of the material at a constant rate.
An endothermic peak observed during the heating cycle would correspond to the melting of the substance. The peak temperature of this endotherm would be defined as the melting point, and the area under the peak is proportional to the enthalpy of fusion (the energy required to melt the material). For a complex ester, the melting transition may occur over a range of temperatures rather than at a single sharp point. The presence of multiple peaks could indicate polymorphism, where the compound can exist in different crystalline forms.
Illustrative DSC Data for a Cosmetic Ester:
| Parameter | Hypothetical Value | Significance |
| Onset of Melting | -5 °C | Indicates the temperature at which the melting process begins. |
| Peak Melting Temperature | 2 °C | Represents the temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔH) | 85 J/g | Quantifies the energy required for melting; influences the cooling sensation on the skin. |
| Crystallization Onset (on cooling) | -15 °C | The temperature at which the material starts to solidify from the liquid state. |
| Peak Crystallization Temperature | -20 °C | The temperature of maximum crystallization rate. |
This table is for illustrative purposes to demonstrate the type of data obtained from a DSC analysis of a cosmetic ester.
The thermal behavior of this compound within a cosmetic formulation is also of significant interest. The presence of other ingredients can influence its melting and crystallization profiles, and in turn, it can affect the thermal transitions of the entire formulation.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com For this compound, TGA provides crucial information about its thermal stability and decomposition profile. usm.my This is particularly important for ensuring that the ingredient will not degrade at temperatures it might be exposed to during manufacturing or storage.
A TGA experiment involves heating the sample at a constant rate in an inert atmosphere (like nitrogen) to prevent oxidation. The resulting TGA curve plots the percentage of weight loss against temperature. A significant drop in the curve indicates the temperature at which the material begins to decompose. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition.
Given its high molecular weight and ester structure, this compound is expected to be thermally stable at typical cosmetic processing temperatures. Significant decomposition would likely occur at much higher temperatures.
Illustrative TGA Data for a High Molecular Weight Cosmetic Ester:
| Parameter | Hypothetical Value | Significance |
| Onset of Decomposition (Tonset) | 250 °C | The temperature at which significant thermal degradation begins. |
| Temperature of Maximum Decomposition (Tmax) | 320 °C | The temperature at which the rate of weight loss is highest. |
| Residue at 600 °C | < 1% | The amount of material remaining after decomposition; a low residue indicates clean decomposition. |
This table is for illustrative purposes to demonstrate the type of data obtained from a TGA analysis of a cosmetic ester.
Understanding the thermal stability of this compound is critical for formulators to set appropriate manufacturing parameters and to ensure the long-term stability and safety of the cosmetic product.
Microscopy Techniques for Microstructure Analysis of Formulations
The performance and aesthetic qualities of a cosmetic emulsion, such as a cream or lotion, are intrinsically linked to its internal microstructure. Microscopy techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for visualizing the intricate arrangement of the oil and water phases, as well as the distribution of other ingredients within the formulation. azom.comdovepress.com
In a typical oil-in-water emulsion containing this compound, this ingredient would be a key component of the dispersed oil phase. As an emollient and co-emulsifier, it influences the size, shape, and distribution of the oil droplets within the continuous aqueous phase. cosmileeurope.eu A well-formulated emulsion will exhibit small, uniform, and stable oil droplets, which contributes to a smooth, elegant skin feel and long-term product stability. dovepress.com
SEM analysis of a cosmetic cream would involve carefully preparing a sample, often by freeze-fracturing, to expose the internal structure without altering it. The resulting micrographs can reveal:
Droplet Size and Distribution: The size of the oil droplets is a critical factor for the emulsion's stability and sensory properties. Smaller, more uniform droplets generally lead to a more stable and aesthetically pleasing product.
Lamellar Structures: In many cosmetic creams, the emulsifiers and fatty alcohols can form lamellar gel networks in the continuous phase, which entrap water and contribute to the product's viscosity and moisturizing properties. The presence of this compound can influence the formation and stability of these networks.
Ingredient Dispersion: SEM can also be used to visualize the dispersion of solid ingredients, such as pigments or active powders, within the emulsion.
While specific studies on the microstructural effects of this compound are not widely published, it can be inferred from its function that it plays a significant role in creating a stable and uniform emulsion structure. A formulation with this ingredient would be expected to show a well-dispersed oil phase with small, spherical droplets, contributing to its desirable sensory characteristics.
Environmental Fate and Degradation Studies Chemical and Biochemical Pathways
Biodegradation Kinetics and Mechanisms in Aquatic and Soil Environments
The biodegradation of dipentaerythrityl hexacaprylate, a polyester, is primarily a biological process driven by microbial activity in soil and aquatic ecosystems. The multiple ester linkages in its structure are susceptible to enzymatic attack by a wide variety of microorganisms. researchgate.net The process generally involves initial colonization of the material's surface by microbes, followed by enzymatic depolymerization and subsequent assimilation and mineralization of the resulting smaller molecules by the microorganisms. nih.gov
The primary mechanism for the microbial breakdown of this compound is the enzymatic hydrolysis of its six ester bonds. This reaction is catalyzed by extracellular enzymes, specifically esterases and lipases, which are secreted by various bacteria and fungi. researchgate.netfrontiersin.org These hydrolase enzymes cleave the ester linkages, releasing the core polyol, dipentaerythritol (B87275), and six molecules of the fatty acid, caprylic acid (octanoic acid). frontiersin.org
The degradation pathway can be summarized as follows:
Enzymatic Hydrolysis : Microorganisms such as Pseudomonas, Bacillus, Rhodococcus, Aspergillus, and Penicillium species produce esterases that attack the ester bonds. researchgate.netmdpi.com
Formation of Intermediates : The cleavage of the ester linkages yields dipentaerythritol and caprylic acid.
Metabolism of Intermediates : These smaller, water-soluble molecules are then transported into the microbial cells and utilized as carbon and energy sources through common metabolic pathways, such as the beta-oxidation pathway for the fatty acid. frontiersin.org
Mineralization : The ultimate end products of this complete biodegradation under aerobic conditions are carbon dioxide (CO₂), water (H₂O), and microbial biomass. nih.gov
Fungi, in particular, are noted for their ability to colonize solid surfaces and are significant contributors to the degradation of polyester-based compounds in soil environments. researchgate.netresearchgate.net
The rate and extent of this compound biodegradation are significantly influenced by several environmental factors, including temperature, pH, and the composition of the microbial community.
Temperature : Microbial activity and enzyme kinetics are highly temperature-dependent. Optimal degradation rates for most relevant microorganisms typically occur in the mesophilic range, often between 30°C and 37°C. nih.gov Some specialized enzymes, however, can exhibit optimal activity at higher temperatures, for instance, up to 55-60°C. researchgate.net
pH : The pH of the surrounding soil or water affects both the microbial populations and the activity of their extracellular enzymes. While many ester-degrading bacteria and fungi thrive in near-neutral pH conditions (pH 6-8), some enzymes have optimal pH values that are slightly alkaline (e.g., pH 8.0-9.0). nih.govresearchgate.net Extreme pH conditions, whether highly acidic or alkaline, can inhibit microbial growth and enzymatic function, thereby slowing degradation.
Microbial Consortium : The presence of a diverse and adapted microbial community is essential for efficient degradation. Environments with a history of organic pollution often harbor microorganisms with a higher capacity for breaking down complex esters. mdpi.com
The following table summarizes the expected influence of these factors on the biodegradation of esters.
| Factor | Condition | Expected Influence on Biodegradation Rate | Rationale |
| Temperature | Low (e.g., <15°C) | Slow | Reduced microbial metabolism and enzyme activity. |
| Moderate (e.g., 25-40°C) | Optimal | Favorable conditions for the growth and enzymatic activity of most mesophilic microorganisms. nih.gov | |
| High (e.g., >50°C) | Variable | Can accelerate degradation if thermophilic organisms are present, but may inhibit mesophilic organisms. researchgate.netfrontiersin.org | |
| pH | Acidic (e.g., <6) | Generally Slower | Can inhibit the activity of many microbial esterases which prefer neutral to slightly alkaline conditions. nih.govfrontiersin.org |
| Neutral (e.g., 6.5-7.5) | Optimal | Ideal for a wide range of bacteria and fungi involved in ester hydrolysis. nih.gov | |
| Alkaline (e.g., >8) | Can be Enhanced | Some esterases show optimal activity in slightly alkaline conditions; also promotes chemical hydrolysis. researchgate.net | |
| Microbial Population | Low Diversity/Abundance | Slow | Insufficient enzymatic capacity to initiate and sustain degradation. |
| High Diversity/Abundance | Fast | A robust and adapted microbial community ensures efficient and complete breakdown of the compound and its intermediates. mdpi.com |
Hydrolytic Stability Under Varying pH and Temperature Conditions
Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. The ester linkages of this compound are susceptible to hydrolysis, with the rate of this reaction being highly dependent on both pH and temperature. chemguide.co.uk
Effect of pH : Ester hydrolysis can be catalyzed by both acids (H⁺) and bases (OH⁻).
Acidic Conditions (pH < 7) : Hydrolysis occurs but is generally a slow and reversible reaction. chemguide.co.uk
Neutral Conditions (pH ≈ 7) : The reaction with pure water at ambient temperature is extremely slow. chemguide.co.uk
Alkaline Conditions (pH > 7) : Hydrolysis, often termed saponification, is significantly faster and is an irreversible reaction. This is because the carboxylic acid formed is immediately converted to its carboxylate salt, driving the reaction to completion. chemguide.co.uk
Effect of Temperature : Increasing the temperature accelerates the rate of hydrolysis across all pH levels by providing the necessary activation energy for the reaction. researchgate.net At very high temperatures, water itself can act as a more effective catalyst, increasing the rate of hydrolysis even in the absence of added acids or bases. researchgate.net The combination of high temperature and either strongly acidic or alkaline pH leads to the most rapid degradation. frontiersin.org
The following table summarizes the hydrolytic stability of the ester linkages in this compound under different environmental conditions.
| pH Condition | Temperature | Relative Rate of Hydrolysis | Stability |
| Acidic (pH 4-6) | Low (e.g., 25°C) | Very Slow | High |
| High (e.g., >60°C) | Moderate to Fast | Low | |
| Neutral (pH 7) | Low (e.g., 25°C) | Extremely Slow | Very High |
| High (e.g., >60°C) | Slow to Moderate | Moderate | |
| Alkaline (pH 8-10) | Low (e.g., 25°C) | Moderate | Moderate |
| High (e.g., >60°C) | Very Fast | Very Low |
Emerging Research Avenues and Future Directions
Development of Novel Analytical Methods for Trace Analysis in Environmental Samples
The increasing use of dipentaerythrityl hexacaprylate in formulations necessitates the development of sensitive and selective analytical methods for its detection at trace levels in environmental matrices. While direct research on this specific compound is nascent, broader advancements in analytical chemistry offer a roadmap for future investigations.
Current approaches for analyzing persistent organic pollutants (POPs) in air, soil, and water often involve extraction and clean-up procedures followed by analysis using Gas Chromatography/High-Performance Liquid Chromatography-Mass Spectrometry (GC/HPLC-MS). researchgate.net These techniques could be adapted for the detection of this compound and its degradation products. Furthermore, novel screening technologies that couple biochemical assays with liquid chromatography and mass spectrometry (LC-MS) allow for the rapid identification of bioactive compounds in complex mixtures. chromatographyonline.com
Future research will likely focus on developing automated and integrated sample clean-up and analysis systems to enhance efficiency and sensitivity. chromatographyonline.com The use of high-resolution mass spectrometry and multidimensional separation techniques will be crucial for distinguishing the target analyte from a complex environmental background. chromatographyonline.com X-ray fluorescence microscopy (XFM) is another powerful technique for mapping and quantifying elemental concentrations in various samples, which could find application in specific analytical scenarios. nih.gov
Table 1: Potential Analytical Techniques for Trace Analysis
| Analytical Technique | Potential Application for this compound | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in water, soil, and air samples. | High sensitivity and selectivity for volatile and semi-volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of the parent compound and its non-volatile degradation products. | Suitable for a wide range of compound polarities and thermal stabilities. chromatographyonline.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification in complex matrices. | Enhanced specificity and reduced interference. chromatographyonline.com |
| X-Ray Fluorescence Microscopy (XFM) | Spatially resolved analysis in solid samples. | Quantitative elemental mapping. nih.gov |
Computational Modeling and Simulation of Molecular Interactions within Formulations
Understanding the molecular interactions of this compound within a formulation is key to optimizing its performance as an emollient, emulsifier, or pigment dispersant. paulaschoice-eu.com Computational modeling and simulation are emerging as powerful tools to predict and analyze these interactions at a molecular level, reducing the need for extensive trial-and-error experimentation. drugtargetreview.com
Recent advancements in computational chemistry allow for the modeling of intermolecular interactions, which is crucial for understanding the behavior of molecules in complex mixtures. mdpi.com Techniques like molecular dynamics (MD) simulations can provide insights into the conformational changes and binding affinities of molecules. nih.gov The development of mathematical frameworks that can simulate how different parameters—such as binding site strength and linkage rigidity—control molecular interactions is a significant step forward. drugtargetreview.com These computational models can accelerate the design of new formulations with desired properties. drugtargetreview.comschrodinger.com
For this compound, computational modeling could be used to predict its compatibility with other ingredients, its effect on the stability and texture of a formulation, and its interaction with surfaces like skin or hair. As these computational tools become more sophisticated and accessible, they will play an increasingly important role in the efficient development of new and improved products. drugtargetreview.com
Exploration of New Applications in Specialized Chemical and Material Sciences
While this compound is established in the cosmetics industry, its unique properties suggest potential for use in other specialized fields of chemical and material sciences. paulaschoice-eu.com Its characteristics as a rich emollient with a velvety feel could be advantageous in the development of high-performance polymers and other advanced materials. rxweb-prd.coma-star.edu.sg
The field of organometallic chemistry, for instance, is continuously exploring new compounds for applications in catalysis and material enhancement. solubilityofthings.com The ester functionalities of this compound could potentially be modified to create novel polymers or be used in the synthesis of functionalized molecules. Research into the use of such polyol esters in various applications is ongoing, with potential uses in areas like nanotechnology and electronic materials. solubilityofthings.com
Furthermore, the drive for more sustainable and bio-based materials is opening up new avenues for compounds derived from renewable resources. The chemical structure of this compound lends itself to exploration in the development of bio-based polymers and specialty chemicals. rxweb-prd.comperstorp.com
Life Cycle Assessment of this compound Production and Use
A comprehensive Life Cycle Assessment (LCA) is essential for evaluating the environmental impact of this compound throughout its entire lifecycle. waro.iogreenstory.io This "cradle-to-gate" or "cradle-to-grave" analysis considers all stages, from raw material extraction and manufacturing to product use and end-of-life disposal. waro.iomdpi.com The methodology for conducting an LCA is standardized by ISO 14040 and ISO 14044. greenstory.io
An LCA for this compound would involve:
Goal and Scope Definition: Clearly stating the purpose of the assessment and its boundaries. greenstory.io
Life Cycle Inventory (LCI): Quantifying the inputs (energy, raw materials) and outputs (emissions, waste) at each life cycle stage. greenstory.io
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts based on the LCI data, considering categories like climate change, water depletion, and ecotoxicity. greenstory.iomdpi.com
Interpretation: Analyzing the results to identify significant environmental hotspots and opportunities for improvement. dtu.dk
By conducting a thorough LCA, manufacturers and users of this compound can identify areas to reduce their environmental footprint, make more sustainable choices, and provide transparent, data-driven sustainability claims. greenstory.ionovonesis.com
Table 2: Key Stages in the Life Cycle of this compound for LCA
| Life Cycle Stage | Key Considerations |
| Raw Material Extraction | Origin and extraction methods for dipentaerythritol (B87275) and caprylic acid. |
| Manufacturing | Energy consumption, chemical synthesis route, waste generation. |
| Formulation and Use | Energy used in blending, packaging, and application of the final product. |
| End-of-Life | Biodegradability, potential for recycling, and impact on waste treatment systems. |
Innovations in Bio-Based Synthesis and Sustainable Manufacturing Practices
The chemical industry is increasingly shifting towards more sustainable manufacturing practices, with a strong focus on bio-based synthesis and the use of renewable raw materials. perstorp.com This trend is highly relevant to the production of polyol esters like this compound.
Traditionally, the raw materials for such esters are derived from fossil fuels. However, there is growing research into producing polyols from renewable sources such as vegetable oils, lignocellulosic biomass, and even waste streams like used cooking oil. researchgate.netacs.org Various chemical pathways are being explored to convert these bio-based feedstocks into polyols suitable for esterification. These methods include transesterification, epoxidation, and ozonolysis. researchgate.net
The adoption of bio-based raw materials, often facilitated by a mass balance approach with ISCC PLUS certification, can significantly reduce the carbon footprint of the final product and decrease reliance on non-renewable resources. perstorp.com Furthermore, the use of biocatalysis, employing enzymes for ester synthesis, presents a greener alternative to conventional chemical methods. novonesis.com These sustainable manufacturing practices not only improve the environmental profile of this compound but also align with the growing consumer demand for eco-friendly products. sustainablepolyols.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of dipentaerythrityl hexacaprylate to achieve high purity and yield?
- Methodological Answer : Synthesis involves esterification of dipentaerythritol with caprylic acid under controlled catalytic conditions (e.g., acid catalysts like sulfuric acid or enzyme-based catalysts). Monitor reaction kinetics using FTIR or NMR to track ester bond formation . Purification via fractional distillation or column chromatography is critical to isolate the hexacaprylate isomer from byproducts. Yield optimization requires balancing temperature (typically 80–120°C) and stoichiometric ratios of reactants .
Q. What analytical techniques are most effective for characterizing this compound’s structural and physical properties?
- Methodological Answer :
- Structural Analysis : Use and to confirm esterification and branching patterns. For example, the absence of hydroxyl proton peaks (~3400 cm) in IR spectroscopy indicates complete esterification .
- Molecular Weight : Gel permeation chromatography (GPC) or MALDI-TOF mass spectrometry for precise molecular weight determination (expected ~524–650 g/mol depending on isomer distribution) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and degradation thresholds (commonly >200°C for acrylate derivatives) .
Advanced Research Questions
Q. How can researchers address discrepancies in viscosity data for this compound across different studies?
- Methodological Answer : Variations often arise from differences in isomer ratios (hexacaprylate vs. hexacaprate) or residual monomers. Standardize testing conditions (e.g., temperature: 25°C; shear rate: 10 s) using a rheometer. Cross-validate results with independent techniques like capillary viscometry. For example, studies reporting viscosities of 150–300 mPa·s at 25°C should specify isomer composition .
Q. What experimental designs are suitable for studying this compound’s compatibility with other emollients in dermatological formulations?
- Methodological Answer :
- Phase Behavior : Conduct ternary phase diagrams with common emollients (e.g., squalane, dimethicone) to identify stable ratios. Use polarized light microscopy to detect crystallization or phase separation .
- Sensory Analysis : Employ human panel testing (double-blind, n ≥ 30) to evaluate tactile properties (e.g., "greasiness," "spreadability") against benchmarks like mineral oil .
- Emulsion Stability : Accelerated stability testing (40°C, 75% RH for 8 weeks) to assess formulation integrity under stress conditions .
Q. How can computational modeling predict this compound’s behavior in polymer matrices?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or Materials Studio can model interactions between hexacaprylate and polymer chains (e.g., acrylate copolymers). Key parameters include Hansen solubility parameters (δD, δP, δH) and Flory-Huggins interaction parameters () to predict miscibility. Validate models with experimental DSC data on glass transition temperatures () .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in hexacaprylate-based formulations?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model efficacy vs. concentration for properties like SPF enhancement or moisturization. For small datasets (<30 samples), apply non-parametric tests (Mann-Whitney U). Larger datasets require ANOVA with post-hoc Tukey tests. Ensure power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .
Q. How should researchers validate the environmental impact of this compound in biodegradation studies?
- Methodological Answer : Follow OECD Test Guideline 301F (Ready Biodegradability) using activated sludge inoculum. Measure biochemical oxygen demand (BOD) over 28 days and compare to sodium acetate controls. LC-MS/MS can track degradation intermediates. Report percent biodegradation relative to theoretical CO evolution .
Cross-Disciplinary Applications
Q. What protocols ensure ethical compliance when testing hexacaprylate in human skin models?
- Methodological Answer : For in vitro models (e.g., reconstructed human epidermis), adhere to OECD 439 guidelines. For clinical trials, obtain IRB approval and document informed consent. Use non-invasive tools like corneometry (hydration) and transepidermal water loss (TEWL) measurements to minimize participant risk .
Q. How can hexacaprylate’s role in enhancing nanoparticle drug delivery systems be systematically evaluated?
- Methodological Answer : Incorporate hexacaprylate into lipid nanoparticles (LNPs) via microfluidics. Characterize encapsulation efficiency (UV-Vis spectroscopy) and particle size (dynamic light scattering). Conduct in vitro release studies (dialysis membrane method) in PBS (pH 7.4) and compare to control formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
